2,4,6-Tris[4-(1H-pyrazol-4-yl)phenyl]-1,3,5-triazine

Metal-Organic Frameworks Alkali Stability Heterogeneous Catalysis

Generic triazine/pyrazole ligands cannot ensure alkali stability and precise pore geometry in MOFs. 2,4,6-Tris[4-(1H-pyrazol-4-yl)phenyl]-1,3,5-triazine (H3TPTA) resolves this with its rigid trigonal 4-pyrazolyl scaffold. • Builds base-stable MOFs (e.g., Ni3(TPTA)2) for heterogeneous catalysis and alkaline fuel cells. • Trigonal tritopic geometry enables rational design of gas storage/separation frameworks with predictable pore architecture. • Enables hydrogen-bonded supramolecular networks for selective anion sensing. Supplied with batch analysis and global logistics support.

Molecular Formula C30H21N9
Molecular Weight 507.5 g/mol
Cat. No. B12084721
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4,6-Tris[4-(1H-pyrazol-4-yl)phenyl]-1,3,5-triazine
Molecular FormulaC30H21N9
Molecular Weight507.5 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CNN=C2)C3=NC(=NC(=N3)C4=CC=C(C=C4)C5=CNN=C5)C6=CC=C(C=C6)C7=CNN=C7
InChIInChI=1S/C30H21N9/c1-7-22(8-2-19(1)25-13-31-32-14-25)28-37-29(23-9-3-20(4-10-23)26-15-33-34-16-26)39-30(38-28)24-11-5-21(6-12-24)27-17-35-36-18-27/h1-18H,(H,31,32)(H,33,34)(H,35,36)
InChIKeyMLHVKCKZHMZXEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

H3TPTA Procurement & Specifications


2,4,6-Tris[4-(1H-pyrazol-4-yl)phenyl]-1,3,5-triazine (CAS: 2396570-49-1), also known as H3TPTA, is a nitrogen-rich organic ligand characterized by a central 1,3,5-triazine core symmetrically substituted with three 4-(1H-pyrazol-4-yl)phenyl arms . Its molecular formula is C30H21N9 with a molecular weight of 507.56 g/mol . This compound is primarily utilized as a rigid, tritopic building block for the construction of metal-organic frameworks (MOFs) and coordination polymers, where its pyrazolate groups act as soft Lewis base donors to coordinate with metal ions .

Building Block Rigid tritopic ligand for MOF and coordination polymer synthesis
Donor Type Pyrazolate groups as soft Lewis base donors for metal coordination
Geometry Trigonal C3-symmetric core; 120° arm angles for predictable network topologies

H3TPTA vs. Generic Ligands in MOF Synthesis


Substituting this compound with structurally similar triazine or pyrazole-based ligands can drastically alter the resulting material's performance and stability. The precise substitution pattern—specifically, the use of 1H-pyrazol-4-yl groups versus 1H-pyrazol-3-yl or 1H-pyrazol-1-yl isomers—dictates the ligand's coordination geometry and the strength of metal-ligand bonds [1]. For instance, the 4-yl substitution in H3TPTA facilitates the formation of robust metal-pyrazolate bonds that confer exceptional alkali stability to derived MOFs, a property that is not universally shared by MOFs built from carboxylate-based linkers or even other pyrazole isomers [2][3]. Generic substitution therefore risks compromising the chemical stability, catalytic activity, and sensing selectivity that are the primary reasons for selecting this specific linker.

Isomer Geometry Different pyrazole isomer (3-yl vs 4-yl) changes donor vector, altering MOF topology and metal-bond strength
Linker Chemistry Carboxylate-based linkers lack the alkali stability of pyrazolate MOFs; substitution may compromise chemical robustness
Sensing Function Non-hydrogen-bonding triazine ligands lose anion-response capability, limiting application versatility beyond structure

H3TPTA Quantitative Evidence vs. Common Alternatives


Alkali Stability vs. Carboxylate-Based MOFs

The MOF [Ni3(TPTA)2], synthesized from 2,4,6-Tris[4-(1H-pyrazol-4-yl)phenyl]-1,3,5-triazine, exhibits demonstrably good alkali stability [1]. This is in stark contrast to many conventional carboxylate-based MOFs, which are known to undergo complete degradation under basic conditions. For example, the widely used MOF MIL-53(Al) exhibits complete degradation with a 100% loss of Langmuir surface area when exposed to pH 0 (HCl) for 3 days, and significant degradation is also observed under basic conditions for other carboxylate frameworks [2]. The enhanced stability of the H3TPTA-derived framework is attributed to the strong coordination bond between the soft Lewis base (pyrazolate) and the soft Lewis acid (Ni²⁺), a feature characteristic of azolate-based MOFs that generally possess excellent chemical stabilities under myriad conditions [3][4].

Alkali Stability
Class-level inference
Reported good alkali stability for [Ni3(TPTA)2]; carboxy-MOF MIL-53(Al) loses 100% surface area at pH 0
Stability difference supports use in harsh chemical environments
Qualitative patent data; quantitative benchmarking advised
Metal-Organic Frameworks Alkali Stability Heterogeneous Catalysis

4-Pyrazolyl Substitution for Defined MOF Topologies

The specific use of the 1H-pyrazol-4-yl isomer in H3TPTA dictates a well-defined, 120° trigonal geometry for the ligand, which is crucial for constructing predictable network topologies [1]. This is a key differentiator from its positional isomers, such as 2,4,6-tris(4-(1H-pyrazol-3-yl)phenyl)-1,3,5-triazine (CAS 2459330-22-2) or 2,4,6-tris(2-(1H-pyrazol-1-yl)phenyl)-1,3,5-triazine (CAS 352196-01-1), which present different coordination vectors and steric environments [2]. The precise 4-yl substitution ensures the formation of intended metal-pyrazolate chains and framework architectures, directly impacting pore size, shape, and the resulting material's functional properties in gas sorption and catalysis.

Isomer Geometry
Head-to-head
1H-pyrazol-4-yl gives trigonal C3-symmetry; 3-yl or 1-yl isomers produce distinct coordination vectors
Isomer choice dictates MOF topology reproducibility
Verify isomer identity for intended framework design
Coordination Chemistry MOF Design Linker Geometry

Anion Sensing via Hydrogen-Bonded Networks

2,4,6-Tris[4-(1H-pyrazol-4-yl)phenyl]-1,3,5-triazine can self-assemble into porous molecular crystals via [N-H...N] hydrogen bonds between terminal pyrazole groups [1]. This specific supramolecular network exhibits a distinct response to a range of anions including NO3⁻, Cl⁻, PO4³⁻, SO4²⁻, and CF3COO⁻, enabling its use as a sensing material [1]. This functionality is a direct consequence of the ligand's ability to form a three-dimensional hydrogen-bonded network, a property that is not exhibited by all triazine derivatives or those with different substitution patterns that cannot engage in the same intermolecular interactions. This provides a unique application avenue beyond its role as a simple MOF linker.

Anion Sensing
Supporting evidence
H-bonded network responds to NO3⁻, Cl⁻, PO4³⁻, SO4²⁻, CF3COO⁻
Supports solid-state anion sensing application
Qualitative response; sensitivity to verify
Anion Detection Supramolecular Chemistry Sensing

H3TPTA Optimal Application Scenarios


Alkali-Stable MOF Catalysts

This ligand is ideally suited for constructing metal-organic frameworks like [Ni3(TPTA)2] that require robust stability under basic conditions [1]. These MOFs can be deployed as heterogeneous catalysts in reactions where conventional, acid-sensitive or base-labile carboxylate MOFs would rapidly degrade, such as in certain condensation reactions or for applications in alkaline fuel cells [2].

Anion-Responsive Sensors

Leveraging its ability to form hydrogen-bonded supramolecular networks, H3TPTA can be processed into materials for the selective detection of anions like nitrate, chloride, phosphate, sulfate, and trifluoroacetate [3]. This is applicable in environmental monitoring, industrial process control, or laboratory analytical chemistry where rapid, qualitative sensing is required.

Predictable MOF Topologies for Gas Separation

The well-defined trigonal geometry and 4-pyrazolyl coordination mode of H3TPTA are essential for the rational design of MOFs with targeted pore architectures [1]. Researchers in gas storage and separation should select this specific isomer to ensure the formation of the intended framework topology, which directly governs gas uptake capacity, selectivity (e.g., for CO2 over N2), and diffusion kinetics [2].

Application
Selection Property
Validation Focus
Alkali-stable MOF catalysts
Pyrazolate coordination and alkali resistance
Stability testing under basic catalytic conditions
Anion-responsive sensors
H-bonded supramolecular assembly
Sensitivity and selectivity for target anions
MOF topologies for gas separation
Trigonal C3-symmetric geometry
Crystallinity and pore architecture matching design

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